molecular formula C16H12FN3O2S2 B2981598 N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine CAS No. 891086-28-5

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine

Cat. No. B2981598
CAS RN: 891086-28-5
M. Wt: 361.41
InChI Key: XECUTHLYELDCAT-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as FMBTA and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

1. Chemiluminescence Detection in High-Performance Liquid Chromatography

  • Research Focus: 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), a fluorogenic labelling reagent for amines and amino acids, is preferred for peroxyoxalate chemiluminescence (PO-CL) detection in high-performance liquid chromatography (HPLC). This is crucial for detecting and analyzing amino acids and related compounds at very low concentrations.
  • Key Insight: DBD-F enables the sensitive detection of amino acids and epinephrine in HPLC, offering potential for advanced analytical applications in biochemistry and pharmacology.
  • Read More - S. Uzu, K. Imai, K. Nakashima, S. Akiyama (1991).

2. Fluorogenic Labeling for In Vivo Analysis of Neurotransmitters

  • Research Focus: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic labeling reagent in microdialysis-capillary electrophoresis assays for amino acid neurotransmitters.
  • Key Insight: NBD-F allows efficient and sensitive detection of neurotransmitters, such as glutamate and GABA, in living organisms. This application is significant for neuroscience research, particularly in studying neurotransmitter dynamics in vivo.
  • Read More - C. Klinker, M. Bowser (2007).

3. Anti-Tumor Properties and Prodrug Development

  • Research Focus: The development of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles.
  • Key Insight: The research indicates the potential of benzothiazoles, specifically fluorine-substituted derivatives, in developing effective anticancer drugs. The study demonstrates the use of amino acid conjugation to overcome limitations posed by drug lipophilicity.
  • Read More - T. Bradshaw, M. Bibby, J. Double, et al. (2002).

4. Security Ink Development

  • Research Focus: Developing a novel half-cut cruciform molecule for use in security ink applications.
  • Key Insight: The molecule demonstrates multi-stimuli response and morphology-dependent fluorochromism, which could be applied in the development of advanced security inks.
  • Read More - Xiao-lin Lu, M. Xia (2016).

5. Synthesis for Antimicrobial and Anticancer Screening

  • Research Focus: Synthesis of fluorine-substituted sulphonamide benzothiazole derivatives and their evaluation for antimicrobial and anticancer properties.
  • Key Insight: This study highlights the potential of these compounds in developing new antimicrobial and anticancer agents, reflecting their significant pharmacological relevance.
  • Read More - V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe (2010).

6. Development of Fluorescent Probes

  • Research Focus: Designing and synthesizing fluorescent probes for detecting hydrogen sulfide in living cells.
  • Key Insight: The probe, incorporating a thiolysis reaction group, offers a significant fluorescence enhancement and low detection limit, demonstrating its effectiveness in biological imaging applications.
  • Read More - Yue Wang, Xin Lv, Wei Guo (2017).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S2/c1-21-10-6-9-13(7-11(10)22-2)24-15(18-9)20-16-19-14-8(17)4-3-5-12(14)23-16/h3-7H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECUTHLYELDCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine

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